Benzyl N-[(oxolan-3-yl)methyl]carbamate
Overview
Description
Benzyl N-[(oxolan-3-yl)methyl]carbamate is a chemical compound with the molecular formula C13H17NO3 . It is also known as Carbamic acid, N-[(tetrahydro-3-furanyl)methyl]-, phenylmethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 235.28 .Scientific Research Applications
Spectroscopic Studies and Computational Analysis
Benzyl N-[(oxolan-3-yl)methyl]carbamate has been the subject of spectroscopic studies. Rao, Prasad, Sri, and Veeraiah (2016) conducted vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies on Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC). They also performed HOMO-LUMO, NBO, NLO, and MEP analysis using density functional theory (DFT) calculations. These studies provide detailed insights into the molecular structure and properties of the compound (Rao et al., 2016).
Alternative Chromosome Preparation Method
An interesting application in cytogenetics was explored by Baru, Dogra, and Mukhopadhyay (2016). They found that Methyl N-(6-Phenylsulfanyl-1H-Benzimidazol-2-yl) Carbamate, a structurally related compound, can serve as an alternative to colchicine for high-quality chromosome preparations for karyotyping and cytogenetic analysis. This highlights the potential utility of benzyl carbamate derivatives in molecular biology and genetics (Baru et al., 2016).
Synthesis Methodologies
Ghashang (2014) developed a new approach for synthesizing methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives. This method utilized magnesium hydrogen sulfate as an efficient heterogeneous catalyst under solvent-free conditions, demonstrating the diverse synthetic routes available for carbamate derivatives (Ghashang, 2014).
Inhibitory Potency on Cholinesterases
Bąk et al. (2019) researched novel benzene-based carbamates, evaluating their in vitro ability to inhibit acetyl- and butyrylcholinesterase enzymes. They found that some compounds in this series showed promising inhibition of both enzymes, illustrating the potential pharmaceutical applications of benzyl carbamate derivatives (Bąk et al., 2019).
Antihelminthic Agent Development
Pilyugin, Mikhailyuk, Kosareva, Chikireva, Kiseleva, and Kuznetsova (2004) investigated the biological properties of derivatives of methyl N-[5(6)-(4-Aminophenylsulfanyl)benzimidazol-2-yl]carbamate with phthalic anhydrides. They developed new antihelminthic agents based on these studies, highlighting the compound's potential in pharmacological applications (Pilyugin et al., 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
benzyl N-(oxolan-3-ylmethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(14-8-12-6-7-16-9-12)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKMPOJLSPSHQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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